3-Bromobenzyl-(2-methylphenyl)ether 3-Bromobenzyl-(2-methylphenyl)ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13388050
InChI: InChI=1S/C14H13BrO/c1-11-5-2-3-8-14(11)16-10-12-6-4-7-13(15)9-12/h2-9H,10H2,1H3
SMILES: CC1=CC=CC=C1OCC2=CC(=CC=C2)Br
Molecular Formula: C14H13BrO
Molecular Weight: 277.16 g/mol

3-Bromobenzyl-(2-methylphenyl)ether

CAS No.:

Cat. No.: VC13388050

Molecular Formula: C14H13BrO

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

3-Bromobenzyl-(2-methylphenyl)ether -

Specification

Molecular Formula C14H13BrO
Molecular Weight 277.16 g/mol
IUPAC Name 1-bromo-3-[(2-methylphenoxy)methyl]benzene
Standard InChI InChI=1S/C14H13BrO/c1-11-5-2-3-8-14(11)16-10-12-6-4-7-13(15)9-12/h2-9H,10H2,1H3
Standard InChI Key TXAMUNDWTAJMHM-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC2=CC(=CC=C2)Br
Canonical SMILES CC1=CC=CC=C1OCC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound is 1-bromo-3-[(2-methylphenoxy)methyl]benzene, reflecting its substitution pattern. The benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) is brominated at the meta position, while the ether oxygen bridges the benzyl carbon to the ortho-methyl-substituted phenyl ring. The canonical SMILES representation is CC1=CC=CC=C1OCC2=CC(=CC=C2)Br, and its InChIKey is TXAMUNDWTAJMHM-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H13BrO\text{C}_{14}\text{H}_{13}\text{BrO}
Molecular Weight277.16 g/mol
IUPAC Name1-bromo-3-[(2-methylphenoxy)methyl]benzene
SMILESCC1=CC=CC=C1OCC2=CC(=CC=C2)Br
InChIInChI=1S/C14H13BrO/c1-11-5-2-3-8-14(11)16-10-12-6-4-7-13(15)9-12/h2-9H,10H2,1H3
XLogP34.2 (estimated)

The compound’s lipophilicity, estimated via XLogP3, suggests moderate solubility in organic solvents, aligning with typical brominated aromatics.

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-Bromobenzyl-(2-methylphenyl)ether follows a two-step nucleophilic substitution strategy:

  • Bromination of Benzyl Alcohol:
    Benzyl alcohol is brominated using hydrobromic acid (HBr\text{HBr}) or phosphorus tribromide (PBr3\text{PBr}_3) to yield 3-bromobenzyl bromide. This step typically occurs in anhydrous conditions to prevent hydrolysis.

  • Etherification with 2-Methylphenol:
    The 3-bromobenzyl bromide reacts with 2-methylphenol in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydroxide (NaOH\text{NaOH}). The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
BrominationPBr3\text{PBr}_3, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C → RT85–90
Etherification2-methylphenol, K2CO3\text{K}_2\text{CO}_3, DMF, 80°C70–75

Chemical Reactivity and Applications

Electrophilic Substitution

The bromine atom at the benzyl position activates the aromatic ring toward electrophilic substitution. For example, nitration or sulfonation may occur at the para position relative to the bromine.

Ether Cleavage

The ether linkage is susceptible to cleavage under acidic (e.g., HBr/HOAc\text{HBr}/\text{HOAc}) or reductive (e.g., LiAlH4\text{LiAlH}_4) conditions, yielding 3-bromobenzyl alcohol and 2-methylphenol derivatives.

Reaction TypeReagentsProducts
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_43-bromo-4-nitrobenzyl-(2-methylphenyl)ether
Reductive CleavageLiAlH4\text{LiAlH}_4, THF3-bromobenzyl alcohol + 2-methylphenol

Applications in Organic Synthesis

This compound serves as a versatile intermediate:

  • Pharmaceuticals: As a precursor to analogs with potential bioactivity.

  • Materials Science: Incorporation into polymers or ligands for metal-organic frameworks (MOFs).

Biological and Environmental Considerations

While ethers generally exhibit variable toxicity profiles, specific data on 3-Bromobenzyl-(2-methylphenyl)ether remain sparse. Preliminary handling guidelines recommend:

  • Avoiding inhalation or dermal contact.

  • Using personal protective equipment (PPE) in laboratory settings.

Environmental persistence studies are absent, but brominated aromatics often show moderate biodegradation resistance, necessitating cautious disposal.

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